molecular formula C19H36O2 B3117853 Methyl octadec-7-enoate CAS No. 2278-59-3

Methyl octadec-7-enoate

Cat. No. B3117853
CAS RN: 2278-59-3
M. Wt: 296.5 g/mol
InChI Key: XMONTNNUOWTMGE-UHFFFAOYSA-N
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Description

“Methyl octadec-7-enoate” is a chemical compound with the molecular formula C19H36O2 . It is also known as “9-Octadecenoic acid, methyl ester” and "Methyl 9-octadecenoate" . It has a molecular weight of 296.4879 . The molecule contains a total of 56 bonds, including 20 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Molecular Structure Analysis

The molecular structure of “Methyl octadec-7-enoate” is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 56 bonds, including 20 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

“Methyl octadec-7-enoate” has a molecular weight of 296.4879 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Oxidation Studies

  • Oxidation Processes: Methyl, n-propyl, and n-butyl cis-octadec-6-enoates, which are chemically related to methyl octadec-7-enoate, have been studied for their oxidation by gaseous oxygen, using uranium petroselinate as a catalyst. This research investigates the formation and decomposition of hydroperoxides, leading to various oxidation products, providing insights into the oxidation behavior of similar compounds (Gold & Skellon, 1959).

Chemical Modification and Derivatives

  • Epoxidation and Azido Derivatives: Methyl octadec-11Z-en-9-ynoate, a compound similar to methyl octadec-7-enoate, was used to produce various derivatives through epoxidation and subsequent chemical reactions. These derivatives include azido fatty acid esters, showcasing the potential for chemical modification of methyl octadec-7-enoate (Lie Ken Jie & Alam, 2001).

Application in Environmental Chemistry

  • Ozonization in Polar Solvents: Methyl octadec-9-enoate, closely related to methyl octadec-7-enoate, was studied for its reaction with ozone in polar solvents. This research provides insights into the aqueous ozonization of organic compounds, potentially relevant for environmental chemistry and pollution control (Killops, 1986).

Biological Applications

  • Antimicrobial and Anti-biofilm Activities: A study focused on ricinoleic acid-based lipoamino acid derivatives, synthesized from (Z)-methyl-12-aminooctadec-9-enoate, revealed promising antibacterial and antifungal activities. This suggests potential biological applications for similarly structured compounds like methyl octadec-7-enoate (Mohini et al., 2016).

Analytical Chemistry Applications

  • Double-Bond Position Determination: Research on determining the double-bond positions in fatty acids using GC-MS, involving compounds similar to methyl octadec-7-enoate, highlights its potential application in analytical chemistry for the analysis of complex fatty acid structures (Yamamoto et al., 1991).

properties

IUPAC Name

methyl octadec-7-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13H,3-11,14-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMONTNNUOWTMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950703
Record name Methyl octadec-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl octadec-7-enoate

CAS RN

28010-28-8
Record name Methyl octadec-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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